molecular formula C17H15N3O2 B11813434 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid

4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B11813434
M. Wt: 293.32 g/mol
InChI Key: VEAPLCFUWKBSPH-UHFFFAOYSA-N
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Description

4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a tolyl group, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst such as manganese acetate tetrahydrate . The reaction is usually carried out in water at room temperature, making it an environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the benzoic acid moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-[5-amino-4-(3-methylphenyl)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C17H15N3O2/c1-11-3-2-4-13(9-11)15-10-19-20(16(15)18)14-7-5-12(6-8-14)17(21)22/h2-10H,18H2,1H3,(H,21,22)

InChI Key

VEAPLCFUWKBSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N

Origin of Product

United States

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